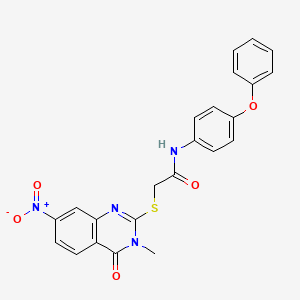![molecular formula C19H16F6N2O3S B7433450 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one](/img/structure/B7433450.png)
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one, also known as BTP-2, is a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). It is a widely researched compound with a range of applications in the field of scientific research.
Mechanism of Action
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one inhibits IP3R by binding to the channel domain of the receptor, thereby preventing the release of calcium ions from the endoplasmic reticulum (ER) into the cytosol. This inhibition of calcium release has downstream effects on various cellular processes, including gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of IP3R by this compound has been linked to decreased cell proliferation and increased apoptosis in various cell types. This compound has also been shown to affect synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. Additionally, this compound has been shown to modulate calcium signaling in the heart, which could have implications for the treatment of cardiac diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one is its potency and selectivity for IP3R. This makes it a valuable tool for investigating the role of IP3R in various physiological processes. However, one limitation of this compound is its potential for off-target effects. It has been shown to inhibit other calcium channels at high concentrations, which could confound experimental results.
Future Directions
There are several future directions for research involving 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one. One area of interest is its potential as a therapeutic agent for various diseases. For example, this compound has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it could be a promising candidate for cancer treatment. Additionally, this compound has been shown to modulate calcium signaling in the heart, which could have implications for the treatment of cardiac diseases. Another area of interest is the development of more potent and selective IP3R inhibitors, which could further our understanding of the role of IP3R in various physiological processes.
Conclusion:
This compound is a potent and selective inhibitor of IP3R that has a range of applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, future directions for research involving this compound have been identified. Overall, this compound is a valuable tool for investigating the role of IP3R in various physiological processes and has potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one involves the reaction of 3,5-bis(trifluoromethyl)piperidine with 1-methyl-2-nitrobenzene, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sulfonyl chloride to yield this compound.
Scientific Research Applications
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been widely used in scientific research, particularly in the field of calcium signaling. It is a potent and selective inhibitor of IP3R, which plays a crucial role in intracellular calcium signaling. This compound has been used to investigate the role of IP3R in various physiological processes, including cell proliferation, apoptosis, and synaptic plasticity.
properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O3S/c1-26-14-5-6-15(12-3-2-4-13(16(12)14)17(26)28)31(29,30)27-8-10(18(20,21)22)7-11(9-27)19(23,24)25/h2-6,10-11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWBBMSXWMNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CC(CC(C4)C(F)(F)F)C(F)(F)F)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate](/img/structure/B7433379.png)
![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)
![2-cyclopropyl-N-[1-[methyl-(6-oxo-1H-pyridine-2-carbonyl)amino]propan-2-yl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433403.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![1-[2,4-Bis(methylsulfonyl)phenyl]-3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7433425.png)
![Ethyl 3-[[3-(4-nitrophenoxy)phenyl]carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate](/img/structure/B7433429.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7433436.png)

![N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7433462.png)
![Ethyl 5-[(2-nitro-4-phenoxyphenoxy)methyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7433468.png)

![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)
![N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7433489.png)